molecular formula C17H18Cl2N2O B449339 3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide

3,4-dichloro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide

Cat. No.: B449339
M. Wt: 337.2g/mol
InChI Key: SEAQDLFICCXVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic decane structure fused with a benzohydrazide moiety, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This core is then functionalized with a benzohydrazide group through a series of reactions, including chlorination and condensation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dichloro-N’-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)benzohydrazide is unique due to its specific combination of a tricyclic decane core and a benzohydrazide moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H18Cl2N2O

Molecular Weight

337.2g/mol

IUPAC Name

N-(2-adamantylideneamino)-3,4-dichlorobenzamide

InChI

InChI=1S/C17H18Cl2N2O/c18-14-2-1-11(8-15(14)19)17(22)21-20-16-12-4-9-3-10(6-12)7-13(16)5-9/h1-2,8-10,12-13H,3-7H2,(H,21,22)

InChI Key

SEAQDLFICCXVQS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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